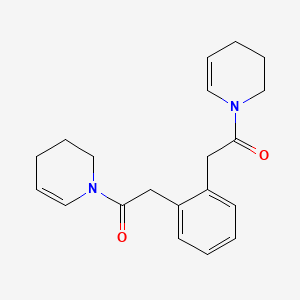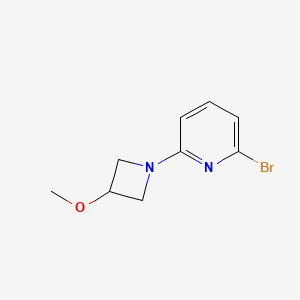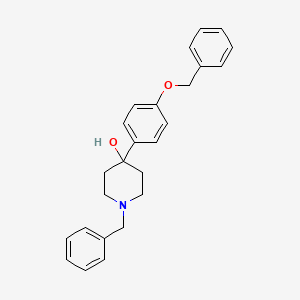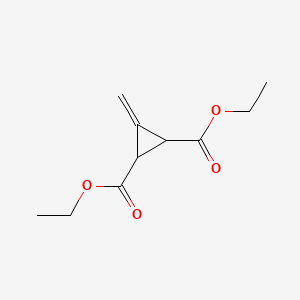
Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.2158 g/mol . This compound is characterized by a cyclopropane ring substituted with a methylene group and two ester groups. It is also known by its IUPAC name, diethyl 3-methylenecyclopropane-1,2-dicarboxylate .
Méthodes De Préparation
The synthesis of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester typically involves the reaction of diethyl malonate with methylene iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopropane ring via intramolecular cyclization . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Analyse Des Réactions Chimiques
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive intermediate in biochemical pathways, leading to the formation of various products. The ester groups can also participate in hydrolysis reactions, releasing diethyl alcohol and the corresponding carboxylic acids .
Comparaison Avec Des Composés Similaires
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid diethyl ester: Lacks the methylene group, leading to different reactivity.
Cyclopropane-1,2-dicarboxylic acid diethyl ester: Similar structure but without the methylene substitution.
Methylene cyclopropane: Contains only the methylene and cyclopropane groups without ester functionalities. The uniqueness of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester lies in its combination of a cyclopropane ring with both methylene and ester groups, providing a versatile platform for various chemical transformations.
Propriétés
Numéro CAS |
7417-57-4 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
diethyl 3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-13-9(11)7-6(3)8(7)10(12)14-5-2/h7-8H,3-5H2,1-2H3 |
Clé InChI |
VOHSAQPFAZSIES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C1=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


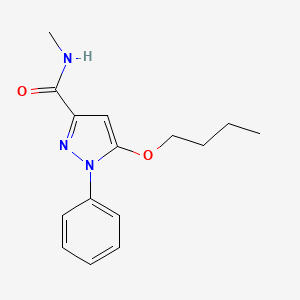

![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
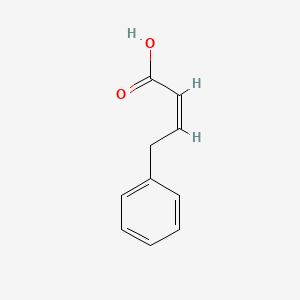
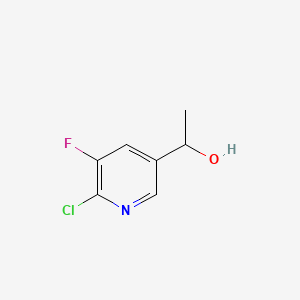
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)

![5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)

